molecular formula C28H38N6O6 B14216196 L-Phenylalanine, L-phenylalanyl-L-asparaginyl-L-lysyl- CAS No. 574749-86-3

L-Phenylalanine, L-phenylalanyl-L-asparaginyl-L-lysyl-

Cat. No.: B14216196
CAS No.: 574749-86-3
M. Wt: 554.6 g/mol
InChI Key: DVXVTGIVEIBYBQ-MLCQCVOFSA-N
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Description

L-Phenylalanine, L-phenylalanyl-L-asparaginyl-L-lysyl- is a peptide compound composed of the amino acids L-phenylalanine, L-phenylalanyl, L-asparaginyl, and L-lysyl. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalanine, L-phenylalanyl-L-asparaginyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the carboxyl group: of the incoming amino acid using coupling reagents like HBTU or DIC.

    Deprotection of the amino group: of the anchored amino acid to allow for the next coupling reaction.

    Coupling reaction: where the activated amino acid reacts with the deprotected amino group on the resin-bound peptide.

    Cleavage from the resin: and final deprotection to yield the free peptide.

Industrial Production Methods

Industrial production of peptides like L-Phenylalanine, L-phenylalanyl-L-asparaginyl-L-lysyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine, L-phenylalanyl-L-asparaginyl-L-lysyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like phenylalanine and lysine.

    Reduction: Reduction reactions can be used to protect or modify specific functional groups within the peptide.

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or potassium permanganate.

    Reducing agents: Sodium borohydride or dithiothreitol.

    Substitution reactions: Typically involve the use of protecting groups like Fmoc or Boc during synthesis to ensure selective reactions.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of phenylalanine residues can lead to the formation of tyrosine derivatives.

Scientific Research Applications

L-Phenylalanine, L-phenylalanyl-L-asparaginyl-L-lysyl- has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Phenylalanine, L-phenylalanyl-L-asparaginyl-L-lysyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

    L-Phenylalanyl-L-phenylalanine: A dipeptide with similar structural features but lacking the asparaginyl and lysyl residues.

    L-Asparaginyl-L-lysyl: Another dipeptide that shares some structural elements but differs in its overall composition.

Uniqueness

L-Phenylalanine, L-phenylalanyl-L-asparaginyl-L-lysyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

CAS No.

574749-86-3

Molecular Formula

C28H38N6O6

Molecular Weight

554.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C28H38N6O6/c29-14-8-7-13-21(26(37)34-23(28(39)40)16-19-11-5-2-6-12-19)32-27(38)22(17-24(31)35)33-25(36)20(30)15-18-9-3-1-4-10-18/h1-6,9-12,20-23H,7-8,13-17,29-30H2,(H2,31,35)(H,32,38)(H,33,36)(H,34,37)(H,39,40)/t20-,21-,22-,23-/m0/s1

InChI Key

DVXVTGIVEIBYBQ-MLCQCVOFSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N

Origin of Product

United States

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